Di-tert-butyl (1-chloroethyl) phosphate
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Overview
Description
Di-tert-butyl (1-chloroethyl) phosphate is an organophosphorus compound with the molecular formula C10H22ClO4P. It is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products. The compound is characterized by the presence of a phosphate group bonded to a 1-chloroethyl group and two tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl (1-chloroethyl) phosphate can be synthesized through the reaction of di-tert-butyl phosphate with 1-chloroethanol under specific conditions. The reaction typically involves the use of a base such as potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the compound is produced using chloromethyl chlorosulfate and di-tert-butyl potassium phosphate. This method is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (1-chloroethyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce di-tert-butyl phosphate and 1-chloroethanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Bases: Potassium carbonate is often used as a base in the synthesis and reactions involving this compound.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.
Hydrolysis Products: Di-tert-butyl phosphate and 1-chloroethanol are the primary products of hydrolysis.
Scientific Research Applications
Di-tert-butyl (1-chloroethyl) phosphate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the preparation of prodrugs that enhance bioavailability.
Material Science: It is involved in the synthesis of Nasicon-type phosphates used in fast ion conductors with low thermal expansion ceramics.
Mechanism of Action
The mechanism of action of di-tert-butyl (1-chloroethyl) phosphate involves the interaction of its phosphate group with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the 1-chloroethyl group, which can be easily substituted by nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl chloromethyl phosphate: Similar in structure but with a chloromethyl group instead of a 1-chloroethyl group.
Di-tert-butyl phosphate: Lacks the chlorine atom and is used in different applications.
Uniqueness
Di-tert-butyl (1-chloroethyl) phosphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for specific applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C10H22ClO4P |
---|---|
Molecular Weight |
272.70 g/mol |
IUPAC Name |
ditert-butyl 1-chloroethyl phosphate |
InChI |
InChI=1S/C10H22ClO4P/c1-8(11)13-16(12,14-9(2,3)4)15-10(5,6)7/h8H,1-7H3 |
InChI Key |
PESUPSXQBZBCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(OP(=O)(OC(C)(C)C)OC(C)(C)C)Cl |
Origin of Product |
United States |
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